5-(Benzyloxy)-4-chloropyrimidine
Overview
Description
5-(Benzyloxy)-4-chloropyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a benzyloxy group at the 5-position and a chlorine atom at the 4-position of the pyrimidine ring gives this compound unique chemical properties and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloropyrimidine.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloropyrimidine with benzyl alcohol in the presence of a base such as potassium carbonate or sodium hydride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrimidines.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzyloxy group to a benzyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the benzyloxy group.
- Coupled products with extended carbon chains or aromatic rings.
Scientific Research Applications
5-(Benzyloxy)-4-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloropyrimidine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It can act as an agonist or antagonist for specific receptors, altering cellular signaling pathways.
DNA/RNA Interaction: The compound can intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyrimidine: Lacks the benzyloxy group, making it less versatile in chemical reactions.
5-Benzyloxy-2-chloropyrimidine: Similar structure but with the chlorine atom at the 2-position, leading to different reactivity.
5-(Benzyloxy)-6-chloropyrimidine: Chlorine atom at the 6-position, affecting its chemical properties and applications.
Uniqueness
5-(Benzyloxy)-4-chloropyrimidine is unique due to the specific positioning of the benzyloxy and chlorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
4-chloro-5-phenylmethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJCZULJHDCPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544870 | |
Record name | 5-(Benzyloxy)-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91063-23-9 | |
Record name | 5-(Benzyloxy)-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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